[(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol
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Description
[(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.256. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of EN300-7433086 are the Proteasome subunits . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. They are part of a major mechanism by which cells regulate the concentration of particular proteins and degrade misfolded proteins .
Mode of Action
It is known to interact with its targets, the proteasome subunits . This interaction could lead to changes in the function of these proteins, potentially affecting various cellular processes .
Biochemical Pathways
Given its interaction with proteasome subunits, it can be inferred that it may influence protein degradation pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its interaction with proteasome subunits, it can be inferred that it may influence protein degradation, which could have various downstream effects on cellular function .
Action Environment
Environmental factors can include pH, temperature, and the presence of other molecules, which can all potentially impact the effectiveness of a compound .
Properties
IUPAC Name |
[(3aR,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-5-9-2-7(4-12)1-8(9)3-11-6-9/h7-8,11-12H,1-6,10H2/t7?,8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHCWSLVPKANNG-CFCGPWAMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2(C1CNC2)CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@]2(CC1CO)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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